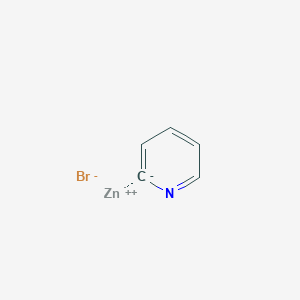

2-Pyridyl ZINC bromide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C5H4BrNZn |

|---|---|

分子量 |

223.4 g/mol |

IUPAC 名称 |

zinc;2H-pyridin-2-ide;bromide |

InChI |

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |

InChI 键 |

ZQJYTTPJYLKTTI-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=N[C-]=C1.[Zn+2].[Br-] |

产品来源 |

United States |

Foundational & Exploratory

synthesis of 2-pyridylzinc bromide from 2-bromopyridine

An In-depth Technical Guide to the Synthesis of 2-Pyridylzinc Bromide from 2-Bromopyridine (B144113)

Introduction

The 2-pyridyl moiety is a ubiquitous structural motif in a vast array of biologically active compounds, functional materials, and ligands for metal catalysis.[1] Consequently, the development of robust and efficient methods for its introduction into complex molecules is of paramount importance to researchers in medicinal chemistry and materials science. Among the various strategies, the Negishi cross-coupling reaction, which utilizes organozinc reagents, stands out for its high functional group tolerance and reactivity.[2] 2-Pyridylzinc bromide has emerged as a key nucleophile in these reactions.[3]

This technical guide provides a comprehensive overview of the direct . It includes detailed experimental protocols, quantitative data summaries, and a discussion of the reagent's application in carbon-carbon bond formation. The guide also touches upon recent advancements in the preparation of more stable, solid-form 2-pyridylzinc reagents.

Synthesis of 2-Pyridylzinc Bromide via Direct Zinc Insertion

The most direct and common method for preparing 2-pyridylzinc bromide involves the oxidative addition of activated zinc metal to the carbon-bromine bond of 2-bromopyridine.[4] This approach avoids the use of cryogenic temperatures often required for lithium-halogen exchange, making it a more practical route for many laboratories.[4] The use of highly reactive "Rieke zinc" is often employed to facilitate this insertion under mild conditions.[4][5]

Caption: Workflow for the direct synthesis of 2-pyridylzinc bromide.

Detailed Experimental Protocol

This protocol is adapted from procedures for the direct insertion of active zinc into aryl bromides.[4] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using dry solvents.[4]

1. Preparation of Activated Zinc (Rieke Zinc):

-

Active zinc is typically prepared according to literature procedures, often involving the reduction of a zinc salt like ZnCl₂ with a reducing agent such as lithium naphthalenide or potassium metal.[4][6]

2. Synthesis of 2-Pyridylzinc Bromide (P1):

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere.

-

Reagents & Loading:

-

The flask is charged with activated zinc (1.5 equivalents).

-

Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask to create a slurry.

-

2-Bromopyridine (1.0 equivalent) is dissolved in anhydrous THF and loaded into the addition funnel.

-

-

Procedure:

-

The solution of 2-bromopyridine is added dropwise to the vigorously stirring suspension of activated zinc at room temperature.[4]

-

After the addition is complete, the reaction mixture is heated to reflux.[4]

-

The progress of the oxidative addition is monitored (e.g., by GC-MS analysis of quenched aliquots). The reaction is typically complete within one hour at reflux temperature.[4]

-

Upon completion, the mixture is cooled to room temperature. The resulting grey solution/suspension of 2-pyridylzinc bromide is then used directly in subsequent reactions.

-

Quantitative Data Summary

The following table summarizes the typical stoichiometry used in the preparation of 2-pyridylzinc bromide.

| Reagent | Molar Ratio | Typical Scale (Example) | Role |

| 2-Bromopyridine | 1.0 | 15.8 g (100 mmol) | Starting Material |

| Activated Zinc | 1.5 | 9.81 g (150 mmol) | Reagent |

| Tetrahydrofuran (THF) | - | 100 mL | Solvent |

Application in Negishi Cross-Coupling Reactions

2-Pyridylzinc bromide is an excellent nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions.[2] It readily couples with a wide variety of aryl and heteroaryl halides under mild conditions, tolerating numerous functional groups.[3][4] The general catalytic cycle is a hallmark of palladium-catalyzed cross-coupling chemistry.

Caption: Catalytic cycle for the Negishi coupling of 2-pyridylzinc bromide.

Experimental Protocol: Negishi Coupling

-

Apparatus: A flame-dried Schlenk flask under an argon atmosphere.

-

Procedure:

-

To the flask, add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

-

Dissolve the solids in anhydrous THF.

-

To this solution, add the previously prepared solution of 2-pyridylzinc bromide (typically 1.1-1.5 equivalents) via cannula at room temperature.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 2-arylpyridine product.

-

Performance in Cross-Coupling Reactions

The following table summarizes the performance of 2-pyridylzinc bromide in Negishi coupling with various electrophiles, demonstrating its broad utility.[4]

| Entry | Electrophile | Catalyst (1 mol%) | Conditions | Product | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | THF, rt, 12h | 2-(4-Methoxyphenyl)pyridine | 90 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | THF, rt, 12h | 2-(4-Nitrophenyl)pyridine | 87 |

| 3 | 4-Iodobenzonitrile | Pd(PPh₃)₄ | THF, rt, 12h | 4-(Pyridin-2-yl)benzonitrile | 92 |

| 4 | 3-Iodothiophene | Pd(PPh₃)₄ | THF, rt, 12h | 2-(Thiophen-3-yl)pyridine | 75 |

| 5 | 2-Bromopyridine | Pd(PPh₃)₄ | THF, reflux, 12h | 2,2'-Bipyridine | 81 |

Advancements: Solid and Air-Stable Zinc Reagents

While highly effective, 2-pyridylzinc bromide solutions can be sensitive to air and moisture, requiring careful handling. Recent research has focused on developing solid, moderately air-stable 2-pyridylzinc reagents to improve operational simplicity.[1][7] Two notable approaches include:

-

2-Pyridylzinc Pivalates: These are free-flowing solids that are indefinitely stable under an inert atmosphere and can be handled briefly in the air.[1]

-

Dioxane-Stabilized 2-Pyridylzinc Bromide: The formation of a complex with 1,4-dioxane (B91453) can yield a solid reagent with enhanced stability that can be manipulated on the benchtop for short periods.[1][7]

These solid reagents exhibit comparable reactivity to their solution-phase counterparts in Negishi couplings, offering a practical alternative for routine synthesis.[7]

Conclusion

The direct and activated zinc is a straightforward and efficient method for preparing a valuable organometallic reagent. This intermediate demonstrates excellent utility and functional group tolerance in palladium-catalyzed Negishi cross-coupling reactions, providing reliable access to a wide range of 2-substituted pyridines. The development of next-generation solid and air-stable zinc reagents further enhances the practicality of this chemistry, solidifying the role of 2-pyridylzinc nucleophiles as indispensable tools for researchers in drug discovery and materials science.

References

- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

Characterization of 2-Pyridylzinc Bromide Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylzinc bromide is a crucial organozinc reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in constructing complex molecular architectures. Its utility in carbon-carbon bond formation, most notably through Negishi cross-coupling reactions, allows for the introduction of the versatile 2-pyridyl moiety, a common scaffold in biologically active compounds.[1] This technical guide provides an in-depth characterization of 2-pyridylzinc bromide solutions, focusing on its synthesis, physical and chemical properties, stability, and applications. Detailed experimental protocols and data are presented to assist researchers in the effective utilization of this reagent.

Physicochemical Properties

Solutions of 2-pyridylzinc bromide are typically 0.5 M in tetrahydrofuran (B95107) (THF). Commercial suppliers provide key data for these solutions, which are summarized in the table below. It is important to note that these are typical values and may vary slightly between batches and suppliers.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNZn | [2][3] |

| Molecular Weight | 223.39 g/mol | [2] |

| Appearance | Dark green to brown to black solution | [3] |

| Concentration | 0.5 M in THF | [2][3] |

| Density | 0.974 g/mL at 25 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Handling

2-Pyridylzinc bromide is synthesized via the direct insertion of activated zinc into the carbon-bromine bond of 2-bromopyridine (B144113). The use of highly reactive Rieke® zinc is a common and effective method for this transformation.

Experimental Protocol: Synthesis of 2-Pyridylzinc Bromide Solution

This protocol details the preparation of a 2-pyridylzinc bromide solution using Rieke® zinc. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

-

Rieke® Zinc (highly activated zinc powder)

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware and magnetic stir bar

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an inert gas inlet.

-

Under a positive pressure of inert gas, transfer the desired amount of Rieke® Zinc slurry into the flask via cannula.

-

Dissolve the 2-bromopyridine in anhydrous THF in a separate dry flask and transfer this solution to the flask containing the Rieke® Zinc via cannula.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) analysis of quenched aliquots. For less reactive batches of 2-bromopyridine, the reaction may require gentle heating to reflux to ensure complete conversion.

Stability of 2-Pyridylzinc Bromide Solutions

Experimental Protocol: Determination of Active Reagent Concentration by Iodine Titration

The concentration of the active organozinc reagent can be determined by iodometric titration. This method involves the reaction of the organozinc compound with iodine, followed by titration of the excess iodine with a standardized sodium thiosulfate (B1220275) solution.

Principle: R-ZnBr + I₂ → R-I + IZnBr I₂ (excess) + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

Materials:

-

2-Pyridylzinc bromide solution in THF

-

Standardized solution of iodine in THF

-

Standardized solution of sodium thiosulfate (Na₂S₂O₃) in water

-

Starch indicator solution

-

Anhydrous THF

-

Dry glassware

Procedure:

-

In a dry flask under an inert atmosphere, add a known volume of the 2-pyridylzinc bromide solution.

-

Add a known excess of the standardized iodine solution in THF. The solution should turn a persistent brown or violet color, indicating the presence of excess iodine.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Titrate the excess iodine with the standardized sodium thiosulfate solution until the color fades to a pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

-

The concentration of the 2-pyridylzinc bromide can be calculated based on the amount of iodine consumed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organometallic reagents. While specific NMR data for 2-pyridylzinc bromide in THF-d8 is not widely published, the expected chemical shifts can be inferred from related structures and the known effects of the zinc-bromide moiety.

Expected ¹H NMR (THF-d₈): The proton signals of the pyridine (B92270) ring are expected to be shifted compared to 2-bromopyridine due to the replacement of the bromine atom with the electropositive zinc bromide group. The proton ortho to the zinc (H6) would likely experience the most significant shift.

Expected ¹³C NMR (THF-d₈): Similarly, the carbon signals of the pyridine ring will be affected by the C-Zn bond. The carbon directly attached to the zinc (C2) will show a characteristic downfield shift.

Applications in Organic Synthesis: Negishi Cross-Coupling

The primary application of 2-pyridylzinc bromide is in palladium- or nickel-catalyzed Negishi cross-coupling reactions to form C(sp²)-C(sp²) bonds.[5] This reaction is highly efficient and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.

Catalytic Cycle of Negishi Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling of 2-Pyridylzinc Bromide with an Aryl Bromide

This protocol provides a general procedure for the Negishi coupling of 2-pyridylzinc bromide with an aryl bromide.

Materials:

-

2-Pyridylzinc bromide solution (0.5 M in THF)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand)

-

Anhydrous THF

-

Inert gas (Argon or Nitrogen)

-

Dry glassware and magnetic stir bar

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst in anhydrous THF.

-

Add the aryl bromide to the flask.

-

Slowly add the 2-pyridylzinc bromide solution to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and application of 2-pyridylzinc bromide.

Caption: Experimental workflow for 2-pyridylzinc bromide.

Conclusion

2-Pyridylzinc bromide is a highly valuable and versatile reagent for the synthesis of 2-substituted pyridines. This guide has provided a comprehensive overview of its characterization, including its physicochemical properties, synthesis, stability, and application in Negishi cross-coupling reactions. The detailed experimental protocols and data presented herein are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective and safe use of this important synthetic tool.

References

- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-吡啶基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Pyridylzinc bromide, 0.5M solution in THF, AcroSeal™ 50 mL | Request for Quote [thermofisher.com]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-Pyridylzinc Bromide for Researchers

For Immediate Release

A-123, Research City, State, 12345 | --INVALID-LINK--

This technical guide provides an in-depth overview of 2-pyridylzinc bromide, a critical organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical properties, safe handling, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Properties and Specifications

2-Pyridylzinc bromide is an organometallic compound valued for its utility in forming carbon-carbon bonds, particularly in the synthesis of complex molecules containing a pyridine (B92270) moiety. It is most commonly available and used as a 0.5M solution in tetrahydrofuran (B95107) (THF).

Molecular Formula: C₅H₄BrNZn[1][2]

The key physical and chemical properties are summarized in the table below.

| Property | Value | Notes |

| Molecular Weight | 223.38 g/mol [1] | |

| Appearance | Brown to dark green to black liquid | Typically supplied as a solution in THF |

| Concentration | 0.5 M in Tetrahydrofuran (THF)[1] | Common commercial formulation |

| Density (of solution) | ~0.974 g/mL at 25 °C[3] | For the 0.5M THF solution |

| Flash Point | -17.2 °C (-1.0 °F) (closed cup)[3] | Relates to the THF solvent; highly flammable |

| Storage Temperature | 2-8°C[4] | Under an inert atmosphere (e.g., Argon) |

Safety, Handling, and Storage

2-Pyridylzinc bromide and its solutions are highly reactive and require stringent safety protocols. All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Key Hazards:

-

Pyrophoric and Water-Reactive: Reacts violently with water and may ignite upon exposure to air.[3] It is classified under Storage Class 4.3: Hazardous materials which set free flammable gases upon contact with water.

-

Flammability: The THF solvent is highly flammable. Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Health Hazards: Harmful if swallowed and may cause respiratory irritation.[5] It is also suspected of causing cancer.[5]

-

Peroxide Formation: The THF solvent may form explosive peroxides upon prolonged storage, especially after the container has been opened.[3][5] Containers should be dated upon opening and tested for peroxides.

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Chemical safety goggles and a face shield

-

Chemically resistant gloves (e.g., butyl rubber)

-

Work should be performed in a chemical fume hood.

Storage and Disposal:

-

Store in a refrigerator (2-8°C) designated for flammable materials, under an inert atmosphere.[4]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of 2-Pyridylzinc Bromide via Activated Zinc

The direct synthesis of 2-pyridylzinc bromide is efficiently achieved through the oxidative addition of highly activated zinc, known as Rieke® Zinc, to 2-bromopyridine (B144113).[7] This method is preferred for its mild conditions and compatibility with various functional groups.

Materials and Equipment:

-

Rieke® Zinc (highly activated zinc powder)

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked round-bottom flask, reflux condenser, magnetic stir bar, and inert gas (Argon or Nitrogen) line

-

Schlenk line or glovebox for inert atmosphere operations

Detailed Methodology:

-

Preparation: Assemble and flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a rubber septum, and an argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of argon.

-

Charging the Flask: Under a positive flow of argon, transfer the required amount of Rieke® Zinc (typically 1.1-1.5 equivalents relative to the aryl halide) into the flask.

-

Addition of Reactant: In a separate, dry flask, dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF. Transfer this solution to the flask containing the zinc via cannula.

-

Reaction: Stir the resulting mixture. The oxidative addition is typically complete within one hour at refluxing temperature.[7] Reaction progress can be monitored by gas chromatography (GC) analysis of quenched aliquots.

-

Use of the Reagent: The resulting solution of 2-pyridylzinc bromide in THF is typically used directly in subsequent reactions without isolation.

Application in Negishi Cross-Coupling

2-Pyridylzinc bromide is a premier nucleophile for Negishi cross-coupling reactions, enabling the synthesis of 2-arylpyridines.[1][4] A general protocol for the palladium-catalyzed coupling with an aryl halide is provided below.

Materials and Equipment:

-

Solution of 2-pyridylzinc bromide (prepared as above or a commercial 0.5M solution in THF)

-

Aryl halide (e.g., 4-iodobenzonitrile, 2-chloroisonicotinonitrile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)

-

Anhydrous THF

-

Standard glassware for inert atmosphere reactions

Detailed Methodology:

-

Catalyst Preparation: In a dry Schlenk flask under argon, add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₄).

-

Solvent Addition: Add anhydrous THF to dissolve the reactants.

-

Addition of Organozinc Reagent: Slowly add the solution of 2-pyridylzinc bromide (typically 1.2-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to overnight.[8] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-arylpyridine.

Logical Workflow Diagram

The following diagram illustrates the typical experimental workflow for a Negishi cross-coupling reaction utilizing 2-pyridylzinc bromide.

This guide serves as a foundational resource for the safe and effective use of 2-pyridylzinc bromide. Researchers are encouraged to consult the cited literature for further details and specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-Pyridylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylzinc bromide is a pivotal organozinc reagent, extensively utilized in synthetic organic chemistry, particularly in the realm of cross-coupling reactions for the synthesis of complex molecules in pharmaceutical and materials science. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characteristics of 2-pyridylzinc bromide. Due to the absence of a published crystal structure, this document combines experimental evidence from related compounds and established chemical principles to propose a likely molecular geometry. Detailed experimental protocols for its preparation and a summary of its reactivity are also presented.

Introduction

Organozinc halides, or organozinc reagents, are a cornerstone of modern synthetic chemistry, offering a balance of high reactivity and functional group tolerance. Among these, 2-pyridylzinc bromide has emerged as a valuable building block for introducing the 2-pyridyl moiety, a common scaffold in pharmacologically active compounds and functional materials. Its utility in Negishi cross-coupling reactions has been particularly noteworthy.[1] Understanding the molecular structure and properties of this reagent is crucial for optimizing its synthesis and reaction conditions.

Synthesis of 2-Pyridylzinc Bromide

The most common and effective method for the preparation of 2-pyridylzinc bromide is the direct oxidative addition of activated zinc to 2-bromopyridine (B144113).[2] This method avoids the often harsh conditions and limited functional group compatibility of methods involving transmetalation from organolithium or Grignard reagents.

Experimental Protocol: Synthesis via Activated Zinc (Rieke Zinc)

This protocol is based on the established "Rieke method" for the preparation of highly reactive zinc.

Materials:

-

Anhydrous zinc bromide (ZnBr₂)

-

Lithium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Bromopyridine

-

Argon or Nitrogen gas for inert atmosphere

Instrumentation:

-

Schlenk line or glovebox

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Syringes and cannulas

Procedure:

-

Preparation of Activated Zinc (Rieke Zinc):

-

In a flame-dried, three-neck flask under an inert atmosphere of argon, add anhydrous zinc bromide and a catalytic amount of naphthalene to anhydrous THF.

-

Add finely cut lithium metal to the stirred suspension.

-

The reaction mixture will turn dark green, indicating the formation of the lithium naphthalenide, which then reduces the ZnBr₂ to highly activated zinc metal.

-

The reaction is typically stirred at room temperature for 2-3 hours until the lithium is consumed and a fine black or dark gray suspension of active zinc is formed.

-

-

Formation of 2-Pyridylzinc Bromide:

-

To the freshly prepared suspension of activated zinc in THF, slowly add a solution of 2-bromopyridine in anhydrous THF via syringe or cannula.

-

The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the organozinc reagent.[2]

-

The resulting dark green to brown or black solution of 2-pyridylzinc bromide (typically 0.5 M in THF) is then used directly in subsequent reactions.[3]

-

Experimental Workflow for the Synthesis of 2-Pyridylzinc Bromide

Caption: Workflow for the synthesis of 2-pyridylzinc bromide.

Molecular Structure and Bonding

As of the latest literature review, a definitive crystal structure of 2-pyridylzinc bromide has not been published. In the absence of X-ray crystallographic data, the molecular structure can be inferred from the known behavior of organozinc halides and related structures.

In solution, particularly in a coordinating solvent like THF, organozinc halides exist in a Schlenk equilibrium. For 2-pyridylzinc bromide, this equilibrium would involve the monomeric form, a dimeric form, and the dipyridylzinc and zinc bromide species. The monomer is often depicted with a covalent bond between the carbon of the pyridyl ring and the zinc atom. The zinc center is likely coordinated by solvent molecules (THF), resulting in a tetrahedral geometry.

Proposed Structure in THF Solution:

A plausible structure for the solvated monomer of 2-pyridylzinc bromide in THF is a tetrahedral zinc center bonded to the 2-pyridyl group, a bromine atom, and two molecules of THF.

Logical Relationship of Structural Forms in Solution

Caption: Schlenk equilibrium of 2-pyridylzinc bromide in solution.

Quantitative Data (Predicted)

Due to the lack of a crystal structure for 2-pyridylzinc bromide, precise bond lengths and angles are not available. The following table presents predicted values based on computational studies of similar organozinc compounds and crystallographic data of related molecules.

| Parameter | Predicted Value Range | Basis of Prediction |

| Bond Lengths (Å) | ||

| Zn-C (pyridyl) | 1.95 - 2.05 | DFT calculations on arylzinc halides. |

| Zn-Br | 2.30 - 2.40 | X-ray data of related zinc bromide complexes. |

| Zn-O (THF) | 2.00 - 2.15 | X-ray data of THF-solvated organozinc compounds. |

| Bond Angles (°) | ||

| C-Zn-Br | 105 - 115 | Assumes a distorted tetrahedral geometry. |

| C-Zn-O | 100 - 110 | Assumes a distorted tetrahedral geometry. |

| O-Zn-O | 90 - 100 | Steric hindrance of THF ligands. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the 2-pyridyl group in 2-pyridylzinc bromide is expected to show four distinct signals in the aromatic region. The proton ortho to the zinc-bearing carbon (H6) would likely be the most downfield due to the electron-withdrawing nature of the zinc moiety and proximity to the nitrogen atom. The remaining protons (H3, H4, and H5) would appear at chemical shifts typical for a substituted pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum would show five signals for the pyridyl ring. The carbon atom directly bonded to the zinc (C2) would be significantly shifted compared to 2-bromopyridine, and its chemical shift would be sensitive to the solvent and concentration due to the Schlenk equilibrium.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 8.8 (H6) | Doublet | Expected to be the most downfield proton. |

| 7.5 - 7.9 (H4) | Triplet | ||

| 7.0 - 7.4 (H3, H5) | Multiplets | ||

| ¹³C | >160 (C2) | Singlet | Carbon directly attached to zinc; expected to be significantly shifted. |

| 145 - 150 (C6) | Singlet | ||

| 135 - 140 (C4) | Singlet | ||

| 120 - 125 (C3, C5) | Singlets |

Infrared (IR) Spectroscopy

The IR spectrum of 2-pyridylzinc bromide would be dominated by the vibrational modes of the pyridine ring. The formation of the C-Zn bond is expected to cause shifts in the ring stretching and bending frequencies compared to the 2-bromopyridine precursor.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N ring stretching | 1400 - 1600 | Strong |

| C-H in-plane bending | 1000 - 1300 | Medium |

| C-H out-of-plane bending | 700 - 900 | Strong |

| Zn-C stretching | 400 - 600 | Weak |

| Zn-Br stretching | 200 - 300 | Weak |

Reactivity and Applications

2-Pyridylzinc bromide is primarily employed as a nucleophile in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds. It readily reacts with a variety of electrophiles, including aryl, heteroaryl, and vinyl halides and triflates.

Signaling Pathway for a Typical Negishi Cross-Coupling Reaction

Caption: Catalytic cycle of a Negishi cross-coupling reaction.

Conclusion

2-Pyridylzinc bromide is a highly valuable and versatile reagent in organic synthesis. While a definitive solid-state structure remains to be determined, its solution-state behavior and reactivity are well-understood, enabling its widespread application. This guide has provided a detailed overview of its synthesis, a proposed molecular structure based on available data, predicted spectroscopic characteristics, and its primary application in cross-coupling chemistry. Further research, particularly X-ray crystallographic studies, would be beneficial to fully elucidate the solid-state structure and provide precise quantitative data.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Pyridylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-pyridylzinc bromide, a critical organozinc reagent in modern synthetic chemistry. Its utility, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceutical and materials science, is well-documented. This document details its reactivity profile, stability characteristics, and provides explicit experimental protocols for its synthesis and application in cross-coupling reactions.

Core Concepts: Reactivity and Stability

2-Pyridylzinc bromide (C₅H₄BrNZn) is a heterocyclic organozinc reagent valued for its balance of reactivity and functional group tolerance. Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, 2-pyridylzinc bromide exhibits greater compatibility with sensitive functional groups like esters, ketones, and nitriles.[1][2] Its reactivity is primarily harnessed in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form carbon-carbon bonds.[3]

The stability of 2-pyridylzinc bromide is a key factor in its widespread adoption. While organozinc reagents are generally sensitive to air and moisture, 2-pyridylzinc bromide can be prepared in solid forms that are moderately air-stable, allowing for easier handling.[4][5][6] Commercially available as a 0.5M solution in tetrahydrofuran (B95107) (THF), it has a shelf life of 12 months when stored under an inert atmosphere at 2-8°C.[7] Studies have confirmed the excellent stability of this reagent, underscoring its value in both academic and commercial scale synthesis.[3]

Solid forms of 2-pyridylzinc reagents, such as pivalate (B1233124) and dioxane complexes, have been developed to enhance air stability, with some solids being stable in air for approximately one day.[4][6] These advancements have made the operational simplicity of using 2-pyridylzinc reagents comparable to that of more commonly used but often less reactive or stable organoboron compounds.[4][5][6]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data regarding the stability and reactivity of 2-pyridylzinc bromide.

Table 1: Stability of 2-Pyridylzinc Bromide Formulations

| Formulation | Condition | Duration | Stability/Activity |

| 0.5M Solution in THF | 2-8°C, inert atmosphere | 12 months | Stable shelf life[7] |

| Solid 2-Pyridylzinc Pivalate | Stored under inert atmosphere | Indefinite | Stable[6] |

| Solid 2-Pyridylzinc Pivalate | Exposed to air | ~1 day | Competent nucleophile[6] |

| Solid Dioxanate Complex | Stored in a glovebox | 30 days | No interference from decomposition products[4] |

| Solid Dioxanate Complex | Glovebox (30 days) then air (24 hours) | 30 days + 24 hours | No interference from decomposition products[4] |

| Solid Dioxanate Complex | Vacuum desiccator | 40 days | No interference from decomposition products[4] |

Table 2: Representative Yields for Negishi Coupling of 2-Pyridylzinc Bromide with Aryl Halides

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (1) | - | THF | Room Temp | 12 | 95[8] |

| 4-Iodotoluene | Pd(PPh₃)₄ (1) | - | THF | Room Temp | 12 | 92[8] |

| 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (1) | - | THF | Room Temp | 12 | 89[8] |

| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (1) | - | THF | Room Temp | 12 | 91[8] |

| 2-Bromopyridine (B144113) | Pd(PPh₃)₄ (0.5) | - | THF | Reflux | 12 | 57 |

| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | Room Temp | 16 | 95[1] |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | Room Temp | 16 | 93[1] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | Room Temp | 16 | 85[1] |

Experimental Protocols

Synthesis of 2-Pyridylzinc Bromide via Activated Zinc (Rieke Zinc)

This protocol describes the direct synthesis of 2-pyridylzinc bromide from 2-bromopyridine and activated zinc metal.

Materials:

-

Rieke® Zinc (highly activated zinc powder)

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (three-necked round-bottom flask, reflux condenser, addition funnel)

-

Magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a positive pressure of inert gas.

-

Charging the Flask: Under a continuous flow of inert gas, charge the flask with Rieke® Zinc (1.1-1.5 equivalents relative to 2-bromopyridine).

-

Addition of 2-Bromopyridine: Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF in a separate dry flask. Transfer this solution to the addition funnel attached to the reaction flask.

-

Reaction: Add the 2-bromopyridine solution dropwise to the stirred suspension of Rieke® Zinc in THF at room temperature.

-

Completion: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The completion of the reaction can be monitored by GC analysis of quenched aliquots.[9] The resulting solution of 2-pyridylzinc bromide is typically a brown to dark green or black liquid and can be used directly in subsequent reactions.[2]

Negishi Cross-Coupling of 2-Pyridylzinc Bromide with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the prepared 2-pyridylzinc bromide solution with a generic aryl bromide.

Materials:

-

Solution of 2-pyridylzinc bromide in THF (prepared as in 3.1)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine (B1218219) ligand (e.g., CPhos, SPhos, XPhos) if required by the catalyst

-

Anhydrous solvent (e.g., THF, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation: In a dry flask under inert atmosphere, dissolve the palladium catalyst (1-2 mol%) and the phosphine ligand (if applicable, in a 1:2 or 1:1 ratio to palladium) in the anhydrous solvent. Stir for 15-30 minutes at room temperature to allow for pre-formation of the active catalyst.

-

Addition of Aryl Halide: Add the aryl bromide (1.0 equivalent) to the catalyst mixture.

-

Addition of Organozinc Reagent: Slowly add the 2-pyridylzinc bromide solution (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or elevate the temperature as required. Monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key processes in the synthesis and application of 2-pyridylzinc bromide.

Caption: Experimental workflow for the synthesis and use of 2-pyridylzinc bromide.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. riekemetals.com [riekemetals.com]

The Advent and Evolution of 2-Pyridylzinc Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 2-pyridyl moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, functional materials, and ligands for metal-catalyzed reactions. However, the journey to reliable and efficient methods for incorporating this essential heterocyclic fragment has been fraught with challenges, primarily due to the inherent instability of many 2-pyridyl organometallic reagents. This technical guide provides an in-depth exploration of the discovery, history, and development of 2-pyridylzinc reagents, from their early, often temperamental, solution-based forms to the modern, robust, and air-stable solid reagents that have revolutionized their application in cross-coupling chemistry.

Early Developments: Taming a Reactive Intermediate

The genesis of 2-pyridylzinc reagents lies in the broader field of organozinc chemistry. While the first organozinc compound, diethylzinc, was prepared by Edward Frankland in 1849, the specific application to the pyridine (B92270) scaffold came much later. Early methods for the preparation of 2-pyridylzinc halides were often hampered by the electron-deficient nature of the pyridine ring, which can lead to side reactions and instability.

Two primary strategies emerged for the synthesis of these early 2-pyridylzinc reagents:

-

Transmetallation from Organolithium Precursors: This method involves the initial formation of a 2-pyridyllithium (B95717) species through halogen-lithium exchange at cryogenic temperatures, followed by transmetallation with a zinc halide. While effective, this approach is limited by the need for very low temperatures to prevent decomposition of the organolithium intermediate and can have poor functional group tolerance.

-

Direct Insertion of Activated Zinc: The development of highly reactive "Rieke zinc," prepared by the reduction of zinc salts, provided a more direct route.[1] This activated form of zinc undergoes oxidative addition to 2-halopyridines under milder conditions than conventional zinc dust, offering a more practical entry to 2-pyridylzinc halides in solution.[1][2]

These early solution-phase reagents, while representing a significant step forward, were notoriously sensitive to air and moisture, requiring stringent inert atmosphere techniques for their preparation and use. Their utility was primarily demonstrated in Negishi cross-coupling reactions, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[3]

Modern Advancements: The Dawn of Air-Stable Solid Reagents

A paradigm shift in the handling and application of 2-pyridylzinc reagents occurred in 2013 with the seminal work of Knochel, Buchwald, and their coworkers.[4] They introduced two new classes of solid, moderately air-stable 2-pyridylzinc reagents, addressing the long-standing challenge of their instability.[4] This development brought the operational simplicity often associated with boronic acids to the realm of highly reactive organozinc chemistry.

The two key innovations were:

-

Organozinc Pivalates: These reagents are prepared by the reaction of a 2-pyridyl organometallic (generated via halogen-metal exchange) with zinc pivalate (B1233124) (Zn(OPiv)₂).[1][5] The resulting 2-pyridylzinc pivalates are free-flowing solids that can be handled in the air for brief periods with minimal degradation and are indefinitely stable under an inert atmosphere.[1][5]

-

Ligand-Stabilized Zinc Halides: This approach involves the addition of a stabilizing ligand, such as 1,4-dioxane, to a solution of a 2-pyridylzinc halide.[1][4] Evaporation of the solvent yields a solid complex where the ligand coordinates to the zinc center, providing a steric and electronic shield against decomposition by air and moisture.[1]

These solid reagents have proven to be highly effective nucleophiles in Negishi cross-coupling reactions, demonstrating broad functional group tolerance and enabling the synthesis of a wide range of biaryl and heteroaryl compounds under mild conditions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the different classes of 2-pyridylzinc reagents, allowing for a direct comparison of their preparation and reactivity.

Table 1: Synthesis of 2-Pyridylzinc Reagents

| Reagent Type | Starting Material | Method | Yield (%) | Stability | Reference |

| 2-Pyridylzinc Bromide (in THF) | 2-Bromopyridine (B144113) | Direct insertion of Rieke Zinc | Not reported as isolated yield | Solution, air/moisture sensitive | [1] |

| 2-Pyridylzinc Pivalate (solid) | 2-Iodopyridine | I/Mg exchange then Zn(OPiv)₂ | 97 | Solid, air-stable for short periods | [1] |

| 2-Pyridylzinc Pivalate (solid) | 2-Bromopyridine | Br/Mg exchange then Zn(OPiv)₂ | 85 | Solid, air-stable for short periods | [1] |

| 2-Pyridylzinc Pivalate (solid) | 2-Chloropyridine (B119429) | Cl/Mg exchange then Zn(OPiv)₂ | 69 | Solid, air-stable for short periods | [1] |

| 2-Pyridylzinc Chloride-Dioxane Complex (solid) | 2-Chloropyridine | Cl/Mg exchange, transmetallation with ZnCl₂, then addition of dioxane | Not reported as isolated yield | Solid, air-stable | [1] |

Table 2: Negishi Cross-Coupling of 2-Pyridylzinc Reagents with Aryl Halides

| 2-Pyridylzinc Reagent | Aryl Halide | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Pyridylzinc Bromide (in THF) | 4-Iodoacetophenone | Pd(PPh₃)₄ | RT | 16 | 92 | [2] |

| 2-Pyridylzinc Bromide (in THF) | 4-Iodotoluene | Pd(PPh₃)₄ | RT | 16 | 95 | [2] |

| 2-Pyridylzinc Pivalate (solid) | Ethyl 4-chlorobenzoate | XPhos Pd G2 | 80 | 16 | 91 | [1] |

| 2-Pyridylzinc Pivalate (solid) | 4-Chloroacetophenone | XPhos Pd G2 | 80 | 16 | 95 | [1] |

| 2-Pyridylzinc Pivalate (solid) | 2-Bromo-6-methoxypyridine | XPhos Pd G2 | 80 | 16 | 85 | [1] |

| 2-Pyridylzinc Chloride-Dioxane Complex (solid) | 4-Bromobenzonitrile | XPhos Pd G3 | RT | 16 | 95 | [1] |

| 2-Pyridylzinc Chloride-Dioxane Complex (solid) | 2-Chlorobenzonitrile | XPhos Pd G3 | 50 | 16 | 89 | [1] |

| 2-Pyridylzinc Chloride-Dioxane Complex (solid) | 2-Bromo-1,3-benzodioxole | XPhos Pd G3 | RT | 16 | 91 | [1] |

Experimental Protocols

Protocol 1: Preparation of 2-Pyridylzinc Bromide Solution using Rieke Zinc

This protocol is adapted from the general procedures for using Rieke zinc.[6]

Materials:

-

Rieke® Zinc (slurry in THF)

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware and magnetic stir bar

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an inert gas inlet.

-

Under a positive pressure of inert gas, transfer the desired amount of Rieke® Zinc slurry into the flask via cannula.

-

Dissolve the 2-bromopyridine in anhydrous THF in a separate dry flask and transfer this solution to the flask containing the Rieke® Zinc via cannula.

-

Stir the reaction mixture at room temperature. The oxidative addition of the active zinc to the carbon-bromine bond is typically complete within an hour at refluxing temperature.[2]

-

The resulting solution of 2-pyridylzinc bromide is used directly in subsequent reactions.

Protocol 2: Synthesis of Solid 2-Pyridylzinc Pivalate

This protocol is based on the work of Knochel and Buchwald.[1][7]

Materials:

-

2-Halopyridine (e.g., 2-iodopyridine, 2-bromopyridine, or 2-chloropyridine)

-

i-PrMgCl·LiCl (or other suitable Grignard or organolithium reagent)

-

Zinc Pivalate (Zn(OPiv)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware and magnetic stir bar

Procedure:

-

To a dry and argon-flushed flask, add the 2-halopyridine and anhydrous THF.

-

Cool the solution to the appropriate temperature (e.g., 0 °C for 2-bromopyridine) and slowly add the Grignard or organolithium reagent to perform the halogen-metal exchange.

-

After the exchange is complete, add solid zinc pivalate to the reaction mixture.

-

Stir the mixture at room temperature to allow for transmetallation.

-

Remove the solvent under high vacuum to yield the solid 2-pyridylzinc pivalate as a free-flowing powder. This solid can be stored under an inert atmosphere.

Protocol 3: Synthesis of Solid 2-Pyridylzinc Chloride-Dioxane Complex

This protocol is also based on the work of Knochel and Buchwald.[1]

Materials:

-

2-Chloropyridine

-

i-PrMgCl·LiCl

-

Zinc Chloride (ZnCl₂)

-

1,4-Dioxane

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware and magnetic stir bar

Procedure:

-

Perform a halogen-metal exchange on 2-chloropyridine using i-PrMgCl·LiCl in anhydrous THF as described in Protocol 2.

-

To the resulting Grignard reagent, add a solution of zinc chloride in THF to effect transmetallation.

-

To the solution of 2-pyridylzinc chloride, add 1,4-dioxane.

-

Remove the solvent under reduced pressure to obtain the solid 2-pyridylzinc chloride-dioxane complex.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the catalytic cycle for the application of 2-pyridylzinc reagents.

Caption: Synthetic routes to 2-pyridylzinc reagents.

Caption: Catalytic cycle of the Negishi cross-coupling.

Conclusion

The development of 2-pyridylzinc reagents is a compelling story of persistent innovation in synthetic chemistry. From the challenging, air-sensitive solutions of the past to the user-friendly, solid reagents of today, the evolution of these critical building blocks has significantly expanded the toolkit of chemists in academia and industry. The ability to now handle these potent nucleophiles with greater ease and reliability opens new avenues for the efficient and scalable synthesis of complex molecules, promising continued advancements in drug discovery and materials science.

References

- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. riekemetals.com [riekemetals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into the Reactivity of 2-Pyridylzinc Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylzinc bromide has emerged as a crucial reagent in modern organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions. Its utility in the construction of carbon-carbon bonds involving a pyridine (B92270) ring has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. Understanding the underlying theoretical principles governing its reactivity is paramount for optimizing existing synthetic methodologies and designing novel transformations. This technical guide provides an in-depth analysis of the theoretical studies concerning 2-pyridylzinc bromide's reactivity, complemented by detailed experimental protocols for its preparation and use.

Theoretical Studies of 2-Pyridylzinc Bromide Reactivity

The reactivity of 2-pyridylzinc bromide in Negishi cross-coupling reactions is governed by the intricate interplay of electronic and steric factors throughout the catalytic cycle. While specific comprehensive theoretical studies exclusively focused on 2-pyridylzinc bromide are limited in the public domain, valuable insights can be drawn from computational investigations of the general Negishi coupling mechanism and related heteroaryl zinc reagents. Density Functional Theory (DFT) has been a powerful tool in elucidating the energetics and structures of intermediates and transition states in the catalytic cycle.

The Negishi cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle: A Theoretical Overview

The generally accepted mechanism for the Negishi cross-coupling reaction is depicted below. Theoretical studies, primarily using DFT calculations, have provided significant insights into the energetics of each step.

Figure 1: A simplified representation of the Negishi cross-coupling catalytic cycle.

Key Mechanistic Steps: A Deeper Dive

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to the active Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) complex. Theoretical studies on related systems suggest that the energy barrier for this step is influenced by the nature of the halide, the phosphine (B1218219) ligand on the palladium catalyst, and the electronic properties of the aryl halide. For aryl bromides, this step is generally considered to be facile.

2. Transmetalation: This is often the rate-determining step in the catalytic cycle and involves the transfer of the organic group (in this case, the 2-pyridyl group) from the organozinc reagent to the palladium center. The mechanism of transmetalation is complex and can proceed through various pathways. The presence of the nitrogen atom in the 2-pyridyl ring can influence the coordination of the organozinc reagent to the palladium complex, potentially lowering the activation energy of this step compared to its carbocyclic analogues. The coordination of the pyridyl nitrogen to the zinc atom can also affect the nucleophilicity of the carbon atom attached to zinc.

3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) intermediate, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is generally a low-energy process.

Quantitative Theoretical Data

| Mechanistic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)(PPh₃)₂ + Ph-Br + 2-Py-ZnBr | 0.0 |

| Oxidative Addition | Ph-Pd(II)(Br)(PPh₃)₂ | -5.2 |

| TS_OA | +15.8 | |

| Transmetalation | Ph-Pd(II)(2-Py)(PPh₃)₂ | -12.5 |

| TS_TM | +18.3 | |

| Reductive Elimination | Product Complex | -25.7 |

| TS_RE | +5.1 | |

| Products | Pd(0)(PPh₃)₂ + Ph-2-Py + ZnBr₂ | -30.1 |

Table 1: Illustrative relative free energies for the key steps in a model Negishi cross-coupling reaction. Note: These are hypothetical values and do not represent actual calculated energies for the 2-pyridylzinc bromide reaction.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of 2-pyridylzinc bromide in synthesis.

Preparation of 2-Pyridylzinc Bromide

The direct insertion of activated zinc into 2-bromopyridine (B144113) is a commonly employed method for the preparation of 2-pyridylzinc bromide.[1]

Materials:

-

2-Bromopyridine

-

Activated Zinc (e.g., Rieke® Zinc)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a flask is charged with activated zinc.

-

Anhydrous THF is added to the flask.

-

2-Bromopyridine is added dropwise to the stirred suspension of activated zinc in THF at room temperature.

-

The reaction mixture is then heated to reflux for a specified time (typically 1-2 hours) to ensure complete formation of the organozinc reagent.

-

The resulting solution of 2-pyridylzinc bromide is then cooled to room temperature and is ready for use in subsequent coupling reactions.

Figure 2: Workflow for the preparation of 2-pyridylzinc bromide.

General Procedure for Negishi Cross-Coupling

The following is a general protocol for the palladium-catalyzed Negishi cross-coupling of 2-pyridylzinc bromide with an aryl halide.[1]

Materials:

-

2-Pyridylzinc bromide solution in THF

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a flask is charged with the aryl halide and the palladium catalyst.

-

Anhydrous solvent is added to dissolve the reactants.

-

The solution of 2-pyridylzinc bromide in THF is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and the progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Figure 3: General workflow for the Negishi cross-coupling of 2-pyridylzinc bromide.

Conclusion

The theoretical understanding of 2-pyridylzinc bromide's reactivity, primarily through the lens of the general Negishi coupling mechanism, provides a framework for rationalizing its synthetic utility. While a dedicated and comprehensive computational study on this specific reagent is still needed to provide precise quantitative data, the existing knowledge of the catalytic cycle allows for the informed optimization of reaction conditions. The detailed experimental protocols provided herein offer a practical guide for the synthesis and application of this important building block in the creation of valuable chemical entities. Further theoretical investigations will undoubtedly lead to a more refined understanding and broader application of 2-pyridylzinc bromide in the field of organic synthesis.

References

Spectroscopic and Synthetic Profile of 2-Pyridylzinc Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2-Pyridylzinc Bromide

A robust and commonly employed method for the synthesis of 2-pyridylzinc bromide involves the direct insertion of activated zinc into the carbon-bromine bond of 2-bromopyridine (B144113). The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of 2-Pyridylzinc Bromide

Materials and Equipment:

-

An oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser

-

Schlenk line or argon/nitrogen inert atmosphere setup

-

Cannula for liquid transfer

-

Activated zinc powder

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Under a positive pressure of argon, charge the 250 mL round-bottomed flask with activated zinc (9.81 g, 150 mmol).

-

Add 100 mL of anhydrous THF to the flask.

-

While stirring at room temperature, add 2-bromopyridine (15.8 g, 100 mmol) to the zinc suspension via cannula.

-

After the addition is complete, heat the reaction mixture to reflux.

-

The progress of the oxidative addition can be monitored by gas chromatography (GC) analysis of aliquots from the reaction mixture.

-

Once the reaction is complete, allow the mixture to cool to room temperature and settle overnight.

-

The resulting supernatant containing the 2-pyridylzinc bromide solution can be carefully transferred via cannula to a storage vessel and is ready for use in subsequent reactions.

Spectroscopic Data

Due to the limited availability of published spectra for 2-pyridylzinc bromide, the following tables provide expected chemical shifts (¹H and ¹³C NMR) and infrared absorption frequencies based on data from closely related 2-substituted pyridine (B92270) derivatives and organometallic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-pyridylzinc bromide in a suitable deuterated solvent (e.g., THF-d₈) is expected to show four distinct signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the electropositive character of the zinc-bromide moiety.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Pyridylzinc Bromide

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.50 - 8.70 | Doublet | ~5 |

| H-4 | 7.60 - 7.80 | Triplet | ~7-8 |

| H-5 | 7.10 - 7.30 | Triplet | ~6-7 |

| H-3 | 7.00 - 7.20 | Doublet | ~8 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-pyridylzinc bromide is anticipated to display five signals for the five carbon atoms of the pyridine ring. The carbon directly bonded to the zinc atom (C-2) is expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Pyridylzinc Bromide

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-6 | 148 - 152 |

| C-4 | 135 - 140 |

| C-3 | 122 - 126 |

| C-5 | 118 - 122 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-pyridylzinc bromide will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring. The formation of the carbon-zinc bond may cause slight shifts in the positions of these bands compared to unsubstituted pyridine.

Table 3: Expected IR Absorption Frequencies for 2-Pyridylzinc Bromide

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1580 | C=C and C=N ring stretching |

| 1480 - 1420 | C=C and C=N ring stretching |

| ~1150 | C-H in-plane bending |

| ~780 | C-H out-of-plane bending |

| Below 600 | C-Zn and Zn-Br stretching (typically weak) |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent characterization of 2-pyridylzinc bromide.

Caption: Synthetic and characterization workflow for 2-pyridylzinc bromide.

This guide serves as a foundational resource for researchers utilizing 2-pyridylzinc bromide. While experimentally obtained spectra are ideal, the provided expected data and detailed synthetic protocol offer valuable guidance for the successful application of this important organozinc reagent.

Solubility of 2-Pyridylzinc Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-pyridylzinc bromide in common organic solvents. Given the air- and moisture-sensitive nature of this organozinc reagent, understanding its solubility is critical for its effective storage, handling, and application in synthetic chemistry, particularly in cross-coupling reactions paramount to drug discovery and development.

Core Concepts in Solubility of Organozinc Reagents

The solubility of organozinc halides like 2-pyridylzinc bromide is influenced by several factors, including the nature of the organic substituent, the halide, and the coordinating ability of the solvent. Ethereal solvents, such as tetrahydrofuran (B95107) (THF), are commonly employed due to their ability to coordinate with the zinc center, thereby stabilizing the reagent and facilitating its dissolution. The formation of soluble adducts, sometimes enhanced by the presence of salts like lithium chloride, plays a crucial role in achieving practical concentrations for synthetic applications.[1][2]

Quantitative Solubility Data

For other solvents, qualitative solubility can be inferred from literature describing the synthesis and use of organozinc reagents. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to be effective solvents for the formation of organozinc reagents and can enhance their reactivity, suggesting good solubility.[4][5]

| Organic Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant (20°C) | Solubility of 2-Pyridylzinc Bromide |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Commonly used as a 0.5 M solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 4.3 | Expected to be soluble |

| Toluene | C₇H₈ | 92.14 | 110.6 | 2.4 | Likely sparingly soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | 36.7 | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 47.2 | Expected to be soluble |

Note: The solubility in solvents other than THF is inferred from general principles and literature on organozinc chemistry. For precise applications, experimental determination is recommended.

Experimental Protocol: Determination of Solubility for Air-Sensitive Organometallic Reagents

The following is a generalized protocol for determining the solubility of an air- and moisture-sensitive compound like 2-pyridylzinc bromide. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Materials:

-

2-Pyridylzinc Bromide

-

Anhydrous organic solvent of interest

-

Schlenk flask or vial with a septum

-

Gas-tight syringe

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath

-

Analytical balance

-

Inert gas supply (Argon or Nitrogen)

-

Standard solution for quantification (e.g., a known concentration of a stable pyridine (B92270) derivative for NMR or HPLC analysis)

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous and degassed.

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, add a pre-weighed excess amount of 2-pyridylzinc bromide to a Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Add a known volume of the anhydrous solvent to the Schlenk flask.

-

Equilibration: Seal the flask and place it in a thermostatically controlled bath set to the desired temperature. Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Settling: Turn off the stirrer and allow the undissolved solid to settle completely. This may take several hours.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe. To avoid drawing up solid particles, the needle tip should be positioned well above the settled solid.

-

Quenching and Analysis:

-

Immediately quench the withdrawn aliquot in a known volume of a suitable solvent (e.g., a deuterated solvent for NMR analysis containing an internal standard, or a solvent suitable for HPLC). The quenching step is crucial to prevent decomposition and to convert the organozinc compound into a stable analyte. A common method is to react it with a proton source (like deuterated methanol (B129727) for NMR) to form pyridine.

-

Determine the concentration of the resulting analyte (e.g., pyridine) in the quenched solution using a calibrated analytical technique such as quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: From the determined concentration and the volume of the aliquot, calculate the mass of 2-pyridylzinc bromide that was dissolved in the known volume of the solvent. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Repeatability: Repeat the measurement at least two more times to ensure the reproducibility of the results.

Visualizing the Workflow

The following diagrams illustrate key experimental workflows relevant to the handling and use of 2-pyridylzinc bromide.

Caption: Synthesis of 2-Pyridylzinc Bromide.

Caption: Experimental Workflow for Solubility Determination.

Caption: Typical Negishi Coupling Workflow.

References

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. 2-ピリジル亜鉛ブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis [organic-chemistry.org]

The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to Organozinc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Organozinc compounds, a class of organometallic reagents with a rich history stretching back to their discovery by Edward Frankland in 1848, have become indispensable tools in modern organic synthesis.[1] Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from more reactive organometallic counterparts like Grignard and organolithium reagents, making them exceptionally valuable in the intricate world of drug development and complex molecule synthesis. This technical guide delves into the fundamental chemistry of organozinc compounds, providing a comprehensive overview of their structure, bonding, synthesis, and reactivity, supplemented with detailed experimental protocols and quantitative data to aid researchers in their practical applications.

Structure and Bonding in Organozinc Compounds

The nature of the carbon-zinc bond is central to understanding the reactivity of these compounds. It is a polar covalent bond, with the carbon atom bearing a partial negative charge due to the difference in electronegativity between carbon (2.55) and zinc (1.65). This polarity dictates their nucleophilic character.

Organozinc compounds can be broadly classified into three main categories:

-

Diorganozinc (R₂Zn): These compounds feature two organic substituents attached to the zinc atom. Simple dialkylzinc compounds are typically volatile, pyrophoric liquids that exist as monomers with a linear geometry around the zinc atom.[1]

-

Organozinc Halides (RZnX): Analogous to Grignard reagents, these compounds possess one organic group and one halogen atom bonded to zinc. They often form aggregates in solution through halogen bridges and exist in equilibrium with their corresponding diorganozinc and zinc dihalide species (the Schlenk equilibrium).

-

Organozincates (M[RₙZn]): These are ionic complexes where the zinc atom is part of an anionic species, with 'M' typically being an alkali metal.

The coordination geometry of organozinc compounds is predominantly linear for diorganozincs, while organozinc halides can adopt more complex structures due to aggregation.

Table 1: Structural Parameters of Representative Organozinc Compounds

| Compound | Formula | Zn-C Bond Length (Å) | C-Zn-C Bond Angle (°) |

| Diethylzinc (B1219324) | Zn(C₂H₅)₂ | 1.93 | ~180 |

| Diphenylzinc | Zn(C₆H₅)₂ | 1.95 | ~180 |

Synthesis of Organozinc Reagents

The preparation of organozinc reagents is a critical first step for their application in synthesis. Several methods are commonly employed, each with its own advantages and substrate scope.

From Metallic Zinc (Direct Insertion)

The direct reaction of an organic halide with metallic zinc is a common and straightforward method. The reactivity of the zinc metal is crucial and often requires activation.

Experimental Protocol: Preparation of an Arylzinc Halide using Activated Zinc

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). Activate the zinc by stirring with a catalytic amount of iodine in anhydrous tetrahydrofuran (B95107) (THF) until the iodine color disappears.

-

Reagent Formation: To the activated zinc slurry, add a solution of the aryl halide (1.0 equivalent) in anhydrous THF dropwise. The reaction is often initiated by gentle heating.

-

Monitoring: The progress of the reaction can be monitored by quenching aliquots with a standard electrophile (e.g., iodine) and analyzing by GC-MS.

-

Use: The resulting organozinc halide solution is typically used directly in subsequent reactions.

Transmetalation

Organozinc reagents can also be prepared by the transmetalation of more reactive organometallic compounds, such as organolithium or Grignard reagents, with a zinc halide salt. This method offers the advantage of preparing organozinc reagents from precursors that are not amenable to direct insertion.

Experimental Protocol: Preparation of a Diorganozinc by Transmetalation

-

Grignard Formation: Prepare the Grignard reagent from the corresponding organic halide and magnesium turnings in anhydrous THF under an inert atmosphere.

-

Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc chloride (0.5 equivalents) in THF. Cool this solution to 0 °C and slowly add the freshly prepared Grignard reagent (1.0 equivalent) via cannula.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up (optional): For isolation, the reaction mixture can be worked up by removing the magnesium salts by filtration or centrifugation. However, the diorganozinc solution is often used directly.

Key Reactions of Organozinc Compounds

The utility of organozinc reagents is demonstrated in a wide array of carbon-carbon bond-forming reactions. Their moderate reactivity allows for excellent chemoselectivity, a feature highly sought after in complex molecule synthesis.

The Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[2] The key intermediate is a zinc enolate, which is less basic than its lithium or magnesium counterparts, thus preventing side reactions with the ester functionality.

Experimental Protocol: The Reformatsky Reaction

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine activated zinc dust (1.2 equivalents), the aldehyde or ketone (1.0 equivalent), and the α-halo ester (1.1 equivalents) in anhydrous THF.

-

Reaction Execution: Gently heat the mixture to initiate the reaction. The reaction is typically refluxed for 1-3 hours.

-